tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate
Overview
Description
Tert-Butyl (4-phenyl-3-pyrrolidinyl)methylcarbamate is a chemical compound that has garnered attention due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a tert-butyl group, a phenyl group, and a pyrrolidinyl group, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with (4-phenyl-3-pyrrolidinyl)methanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (4-phenyl-3-pyrrolidinyl)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Tert-Butyl (4-phenyl-3-pyrrolidinyl)methylcarbamate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can have various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
Uniqueness
Tert-Butyl (4-phenyl-3-pyrrolidinyl)methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research.
Properties
IUPAC Name |
tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-13-9-17-11-14(13)12-7-5-4-6-8-12/h4-8,13-14,17H,9-11H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSCGVPJZSCYDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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